Dual β5 and β2 Proteasome Subunit Inhibition: Cepafungin I vs. Bortezomib
Cepafungin I is a potent dual inhibitor of both the β5 (chymotrypsin-like) and β2 (trypsin-like) proteasome subunits. In contrast, the clinically approved proteasome inhibitor bortezomib is highly selective for β5 and shows significantly weaker activity against β2. This fundamental difference in target engagement profile impacts downstream biological effects [1].
| Evidence Dimension | Proteasome subunit inhibition profile (enzymatic IC50) |
|---|---|
| Target Compound Data | β5: IC50 = 4 nM; β2: IC50 = 24 nM (against yeast 20S CP) |
| Comparator Or Baseline | Bortezomib: β5: IC50 ~2.4–7.9 nM; β2: IC50 ~590–4,200 nM |
| Quantified Difference | Cepafungin I is ~25 to 175-fold more potent against β2 than bortezomib; bortezomib is marginally more potent (~1.7-fold) against β5 at the lower range. |
| Conditions | Yeast 20S proteasome core particle, cell-free biochemical assay monitoring chymotrypsin-like (β5) and trypsin-like (β2) activities. |
Why This Matters
The dual-inhibition profile of Cepafungin I may overcome resistance mechanisms that emerge from selective β5-only inhibition, a recognized clinical limitation of bortezomib treatment in multiple myeloma.
- [1] Amatuni, A., Shuster, A., Adibekian, A., & Renata, H. (2020). Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I. Cell Chemical Biology, 27(10), 1318-1326.e18. View Source
